Cas no 1037010-80-2 (8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid)

8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a unique heterocyclic structure combining thiazine and cyclohexane rings. Its rigid spiro framework and functional carboxylic acid group make it a valuable intermediate in organic synthesis, particularly for designing pharmacologically active molecules. The compound’s structural complexity enables precise stereochemical control, which is advantageous in medicinal chemistry for targeting specific biological pathways. Its stability and synthetic versatility allow for further derivatization, facilitating the development of novel analogs. This compound is particularly relevant in the exploration of central nervous system (CNS) therapeutics and enzyme inhibitors due to its spirocyclic scaffold’s potential bioactivity.
8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid structure
1037010-80-2 structure
Product Name:8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid
CAS No:1037010-80-2
MF:C10H17NO2S
MW:215.312481641769
CID:3157234
PubChem ID:2985006
Update Time:2025-06-29

8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
    • 1037010-80-2
    • AKOS005072126
    • MFCD06633105
    • SR-01000301737-1
    • SR-01000301737
    • 8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylicAcid
    • CS-0339722
    • BE-0761
    • 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid
    • Inchi: 1S/C10H17NO2S/c1-7-2-4-10(5-3-7)11-8(6-14-10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)
    • InChI Key: OSGSVPRXIZFUFN-UHFFFAOYSA-N
    • SMILES: S1CC(C(=O)O)NC21CCC(C)CC2

Computed Properties

  • Exact Mass: 215.09799996g/mol
  • Monoisotopic Mass: 215.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 74.6Ų

8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM204454-250mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 95%
250mg
$276 2023-11-26
Chemenu
CM204454-1g
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 95%
1g
$691 2023-11-26
Chemenu
CM204454-5g
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 95%
5g
$797 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M884841-500mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 95%
500mg
¥4,425.30 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M884841-1g
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 95%
1g
¥5,550.30 2022-09-01
TRC
M047705-50mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2
50mg
$ 145.00 2022-06-04
TRC
M047705-100mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2
100mg
$ 240.00 2022-06-04
A2B Chem LLC
AI81443-1mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI81443-5mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI81443-10mg
8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
1037010-80-2 >95%
10mg
$240.00 2024-04-20

Additional information on 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid

Introduction to 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid (CAS No. 1037010-80-2)

8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid, identified by the CAS number 1037010-80-2, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic compound features a fused thiazole and azabicycloalkane core, making it a promising scaffold for the development of novel therapeutic agents. The presence of both sulfur and nitrogen atoms in its structure imparts distinct electronic and steric properties, which can be leveraged to modulate biological targets effectively.

The 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid molecule represents a class of spirocyclic heterocycles that have been increasingly explored for their potential applications in drug discovery. Spirocyclic compounds are particularly attractive due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity towards biological receptors. The spirocyclic framework in 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid contributes to its stability and bioavailability, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid with various biological targets. Studies suggest that this compound exhibits potential interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Additionally, its structural features may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

The synthesis of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the thiazole ring and the spirocyclic connection are critical steps that determine the overall yield and purity of the final product. Researchers have employed various synthetic strategies, including transition metal-catalyzed reactions and cyclization techniques, to optimize the synthesis pathway.

In vitro studies have demonstrated that 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid exhibits interesting pharmacological properties. For instance, preliminary experiments indicate that it may inhibit the activity of certain kinases involved in cancer progression. The compound's ability to modulate these kinases could make it a valuable tool in developing targeted cancer therapies. Furthermore, its interaction with other cellular targets, such as ion channels and G protein-coupled receptors, is being actively investigated to uncover additional therapeutic potentials.

The pharmaceutical industry has shown considerable interest in spirocyclic heterocycles due to their diverse biological activities and structural diversity. 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid is no exception and has been the subject of several patent applications and research publications. Companies are investing in optimizing synthetic routes and exploring derivatives of this compound to enhance its pharmacological profile.

One of the key advantages of using 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid as a lead compound is its structural flexibility, which allows for modifications at various positions without losing its core pharmacophore. This flexibility enables medicinal chemists to fine-tune properties such as solubility, metabolic stability, and pharmacokinetic profiles through structural derivatization.

Recent research has also highlighted the role of 8-Methyl-1-thia-4-azaspiro4.5decane-3-carboxylic acid in modulating immune responses. Studies suggest that it may interact with immune cells and cytokine pathways, potentially leading to new treatments for autoimmune diseases and infections. The ability of this compound to influence immune function makes it an attractive candidate for immunomodulatory therapies.

The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from organic chemistry, biochemistry, pharmacology, and computational biology. 8-Methyl-1-thia-4-spiro4-decane carboxylic acid, with its unique structural features, exemplifies how interdisciplinary collaboration can lead to innovative therapeutic solutions.

In conclusion, 8-methyl 1 thia azaspiro 45 decane 3 carboxylic acid (CAS no 1037010 80 2) is a structurally fascinating compound with significant potential in medicinal chemistry and drug discovery Its spirocyclic framework combined with sulfur and nitrogen heterocycles makes it an ideal candidate for further exploration As research continues to uncover new biological activities and synthetic strategies this compound is poised to play a crucial role in developing next-generation therapeutics

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent